molecular formula C16H15NOS B5412892 2-(allylthio)-N-phenylbenzamide

2-(allylthio)-N-phenylbenzamide

Cat. No.: B5412892
M. Wt: 269.4 g/mol
InChI Key: OBHSUYQYFKSNQW-UHFFFAOYSA-N
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Description

2-(Allylthio)-N-phenylbenzamide is a sulfur-containing benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the ortho position of the benzamide scaffold. This compound belongs to a broader class of benzamide derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-phenyl-2-prop-2-enylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHSUYQYFKSNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Structure : Features a sulfamoyl (-SO₂-NH-) group instead of a thioether (-S-) linkage. The allyl group is attached to the sulfamoyl nitrogen, and the benzamide nitrogen is substituted with a propyl chain.
  • Synthesis : Prepared via nucleophilic substitution reactions, followed by crystallization for structural validation. Characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to study intermolecular interactions and electronic properties .
Naphthaquinone Derivatives with Allylthio Groups
  • Example : 2-(Allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (from ).
  • Synthesis: Synthesized via substitution of chlorine in chloronaphthaquinones with allyl mercaptan. Purified via column chromatography and characterized by FT-IR, NMR, and mass spectrometry .
  • Key Differences: The naphthaquinone core introduces redox-active properties absent in benzamides, making these compounds relevant in oxidative stress-related applications.
Selenium-Containing Analogs
  • Example : 2-[(Phenylthio)selanyl]-N-phenylbenzamide (from ).
  • Synthesis: Derived from ebselen via reactions with thiophenol. Characterized by NMR (¹H, ¹³C, ⁷⁷Se) and HRMS .
  • Key Differences : Replacement of sulfur with selenium alters electronic properties and enhances antioxidant activity due to selenium’s redox versatility.

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Key Characterization Techniques Notable Properties
2-(Allylthio)-N-phenylbenzamide C₁₆H₁₅NOS NMR, FT-IR, MS (inferred from analogs) Flexible allylthio group; moderate polarity
2-(N-Allylsulfamoyl)-N-propylbenzamide C₁₃H₁₈N₂O₂S X-ray diffraction, Hirshfeld analysis High crystallinity; strong hydrogen bonding
Selenium analogs (e.g., 6c) C₁₉H₁₅NOSeS ⁷⁷Se NMR, HRMS Redox activity; enhanced stability

Computational and Theoretical Insights

  • Similar analyses for this compound would predict reactivity at the sulfur atom.
  • Conformational Flexibility: The allylthio group’s rotational freedom (evident in naphthaquinone analogs) may enhance binding to hydrophobic pockets in biological targets .

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